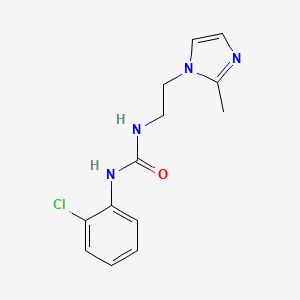
1-(2-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea, also known as CM-579, is a synthetic compound that has been the subject of extensive scientific research in recent years. This molecule belongs to a class of compounds called ureas, which have been found to have a wide range of biological activities. We will also explore future directions for research on this promising compound.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of imidazole urea derivatives, including compounds similar to "1-(2-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea," involves complex reactions yielding compounds with potential biological activities. These synthesis processes often aim to explore the structural and functional diversity of imidazole-containing compounds. For example, studies have detailed the synthesis of novel imidazole ureas/carboxamides with potential antimicrobial properties, showcasing the methodological diversity and the importance of structural characterization in identifying promising biological activities (V. Rani et al., 2014).
Biological Activities
Research on imidazole urea derivatives has revealed a range of biological activities, indicating the potential for various applications. These activities include antimicrobial effects, as demonstrated in the synthesis and evaluation of novel imidazole ureas/carboxamides. Such studies highlight the therapeutic potential of these compounds, underscoring the importance of further research to uncover their full range of applications (V. Rani et al., 2014).
Molecular Interactions and Mechanisms
The interaction of imidazole-based compounds with biological targets is a key area of interest. For instance, the structural analysis of human heme oxygenase-1 complexed with an imidazole-based inhibitor provides insights into the molecular mechanisms underlying the inhibition process. This research is critical for designing more effective inhibitors by understanding how these compounds bind to and influence their targets (Mona N. Rahman et al., 2008).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(2-methylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-10-15-6-8-18(10)9-7-16-13(19)17-12-5-3-2-4-11(12)14/h2-6,8H,7,9H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFNWEFBPYCPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


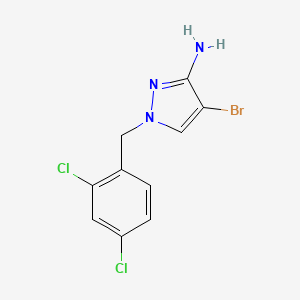
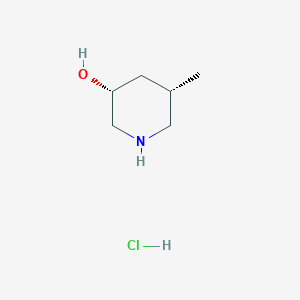
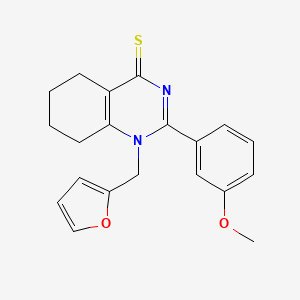
![Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2810027.png)
![2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2810028.png)
![3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B2810031.png)

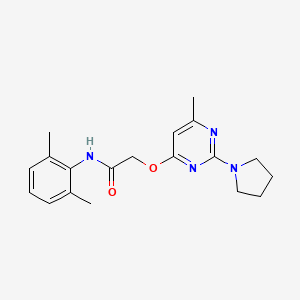
![N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2810039.png)
![4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2810040.png)

![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2810042.png)
